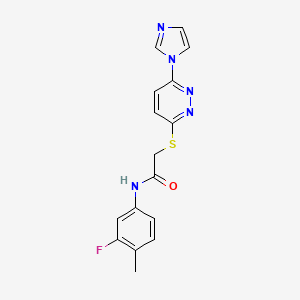

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

説明

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a thioether-linked imidazole moiety and an acetamide group bound to a 3-fluoro-4-methylphenyl ring. This compound’s structure integrates multiple pharmacophoric elements:

特性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c1-11-2-3-12(8-13(11)17)19-15(23)9-24-16-5-4-14(20-21-16)22-7-6-18-10-22/h2-8,10H,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBGPBNHCXKSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 312.35 g/mol. The structure features key functional groups such as an imidazole ring, a pyridazine moiety, and a thioether linkage, which are known to influence biological activity significantly.

Biological Activity Overview

Research indicates that compounds containing imidazole and pyridazine moieties often exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory actions

The specific compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in disease processes.

The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific enzymes related to cancer progression and inflammatory responses.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential.

- Antimicrobial Effects : Research on related compounds has revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring contributes to this activity by disrupting bacterial cell membranes.

- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in macrophages, suggesting that this compound may also possess anti-inflammatory properties.

Comparative Data Table

The following table summarizes the biological activities of structurally related compounds:

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is highlighted through comparisons with related acetamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Comparative Insights

Core Heterocycle Diversity: The pyridazine core in the target compound distinguishes it from benzothiazole (e.g., ) or triazinoindole (e.g., ) derivatives. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to benzothiazole’s aromaticity .

Substituent Effects :

- The 3-fluoro-4-methylphenyl group offers a balance of electron-withdrawing (F) and lipophilic (Me) properties, contrasting with bromophenyl (e.g., ) or trimethoxyphenyl (e.g., ) substituents. Fluorine’s electronegativity may improve metabolic stability relative to bromine’s bulk .

Synthetic Complexity: The target compound’s imidazole-thioether-pyridazine architecture likely requires multi-step synthesis, akin to triazinoindole derivatives , whereas benzothiazole-based analogs (e.g., ) utilize simpler alkylation or substitution routes.

Biological Implications: While biological data for the target compound are absent, structurally similar compounds exhibit varied activities.

Spectral and Analytical Data

Though spectral data for the target compound are unavailable, related compounds validate structural integrity via:

Q & A

Q. What statistical methods address variability in reaction yields?

- Answer : Response Surface Methodology (RSM) models nonlinear relationships between variables (e.g., catalyst concentration, temperature). Monte Carlo simulations predict yield distributions under uncertainty ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。